(4S)-4-(difluoromethyl)-4-hydroxyoxan-2-one
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Overview
Description
(4S)-4-(difluoromethyl)-4-hydroxyoxan-2-one is a chemical compound characterized by the presence of a difluoromethyl group and a hydroxy group attached to an oxan-2-one ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-4-(difluoromethyl)-4-hydroxyoxan-2-one typically involves the introduction of the difluoromethyl group and the hydroxy group onto the oxan-2-one ring. One common method involves the reaction of a suitable precursor with difluoromethylating agents under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to facilitate the desired transformations.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical processes that ensure high yield and purity. These processes often utilize advanced techniques such as continuous flow reactors and automated systems to optimize reaction conditions and minimize waste.
Chemical Reactions Analysis
Types of Reactions
(4S)-4-(difluoromethyl)-4-hydroxyoxan-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogenating agents and nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
(4S)-4-(difluoromethyl)-4-hydroxyoxan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4S)-4-(difluoromethyl)-4-hydroxyoxan-2-one involves its interaction with specific molecular targets and pathways. The difluoromethyl group and hydroxy group play crucial roles in its reactivity and binding affinity. These interactions can modulate various biochemical processes, making the compound valuable for research and potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
- (4S)-4-(difluoromethyl)-1,3-oxazolidin-2-one
- 1-(difluoromethyl)-2-[(4S)-4-methyl-2-hexyn-1-yl]benzene
Uniqueness
(4S)-4-(difluoromethyl)-4-hydroxyoxan-2-one is unique due to the specific arrangement of its functional groups, which confer distinct chemical properties and reactivity. Compared to similar compounds, it offers a unique combination of stability and reactivity, making it suitable for a wide range of applications.
Properties
Molecular Formula |
C6H8F2O3 |
---|---|
Molecular Weight |
166.12 g/mol |
IUPAC Name |
(4S)-4-(difluoromethyl)-4-hydroxyoxan-2-one |
InChI |
InChI=1S/C6H8F2O3/c7-5(8)6(10)1-2-11-4(9)3-6/h5,10H,1-3H2/t6-/m0/s1 |
InChI Key |
QGYFVANOISWUQI-LURJTMIESA-N |
Isomeric SMILES |
C1COC(=O)C[C@@]1(C(F)F)O |
Canonical SMILES |
C1COC(=O)CC1(C(F)F)O |
Origin of Product |
United States |
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